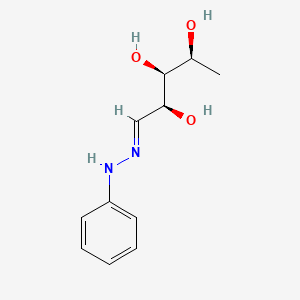

5-deoxy-L-arabinose phenylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Deoxy-L-arabinose phenylhydrazone: is a phenylhydrazone derivative of 5-deoxy-L-arabinose. It is characterized by the presence of a phenylhydrazone group attached to the 5-deoxy-L-arabinose molecule. This compound has a molecular formula of C11H16N2O3 and a molecular weight of 224.26 g/mol . It is known for its chiral conformation, which arises from the configuration of the carbon atoms on the ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Deoxy-L-arabinose phenylhydrazone can be synthesized from 5-deoxy-L-arabinose and hydrazine . The reaction involves the condensation of 5-deoxy-L-arabinose with phenylhydrazine under controlled conditions to form the phenylhydrazone derivative. The reaction typically requires an acidic or neutral medium to facilitate the condensation process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of 5-deoxy-L-arabinose and its subsequent reaction with phenylhydrazine. The reaction conditions, such as temperature, pH, and solvent choice, can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Deoxy-L-arabinose phenylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the phenylhydrazone group to other functional groups.

Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Chemistry: 5-Deoxy-L-arabinose phenylhydrazone is used as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor in many biochemical reactions involved in cell metabolism and redox balance .

Biology and Medicine: The compound has shown anti-inflammatory and antimicrobial properties, making it a potential candidate for therapeutic applications . It can also be used in the study of carbohydrate metabolism and related biochemical pathways.

Industry: In the industrial sector, this compound can be utilized in the synthesis of various organic compounds and intermediates. Its unique chemical properties make it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-deoxy-L-arabinose phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are attributed to its ability to inhibit certain enzymes and signaling pathways involved in the inflammatory response . Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

Comparison with Similar Compounds

5-Deoxy-L-arabinose: The parent compound without the phenylhydrazone group.

Phenylhydrazine: The hydrazine derivative used in the synthesis of 5-deoxy-L-arabinose phenylhydrazone.

Tetrahydrobiopterin: A related compound synthesized using this compound as a precursor.

Uniqueness: this compound is unique due to its specific phenylhydrazone group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for tetrahydrobiopterin synthesis and its anti-inflammatory and antimicrobial activities set it apart from other similar compounds .

Biological Activity

5-deoxy-L-arabinose phenylhydrazone is a compound that has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized from 5-deoxy-L-arabinose through a series of chemical reactions involving hydrazine derivatives. The general synthetic route includes:

- Protection of Hydroxyl Groups : Hydroxyl groups are protected to form a suitable precursor.

- Oxidative Cleavage : This step modifies the sugar structure, facilitating further reactions.

- Hydrazone Formation : The final step involves reacting the sugar with phenylhydrazine to yield the phenylhydrazone derivative.

The compound has the chemical formula C11H16N2O3 and is classified under phenylhydrazones, which are known for their diverse biological activities.

The biological activity of this compound is primarily linked to its influence on cellular metabolism, particularly glucose transport and metabolism. The compound interacts with specific molecular targets within cells, impacting energy production and metabolic pathways. Notably, it has been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Therapeutic Applications

- Cancer Research : Studies indicate that this compound exhibits tumor growth-inhibiting properties. It has been reported to induce apoptosis in various cancer cell lines, making it a candidate for further investigation in oncology .

- Metabolic Disorders : The compound's ability to modulate glucose metabolism suggests potential applications in treating metabolic disorders such as diabetes. Its effects on glucose transport mechanisms could help in developing new therapeutic strategies .

Case Studies

- Case Study 1 : Research conducted on the effects of this compound on B16 melanoma cells demonstrated significant inhibition of cell proliferation and induction of apoptosis through regulatory protein interactions .

- Case Study 2 : In a study examining enzyme kinetics, the compound was found to affect lactate dehydrogenase (LDH) activity, which is crucial for cellular energy metabolism. The modulation of LDH by this compound indicated its potential role in influencing metabolic pathways associated with cancer cell survival .

Comparison with Similar Compounds

The table below compares this compound with other related compounds regarding their biological activities:

| Compound | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Phenylhydrazone | Tumor inhibition, apoptosis | Active against various cancer cell lines |

| 6-Deoxy-3,4-O-cyclohexylidene-L-allitol | Sugar derivative | Limited activity | Less effective than this compound |

This comparison highlights the unique efficacy of this compound in biological applications.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

(1E,2S,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol |

InChI |

InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10-,11-/m0/s1 |

InChI Key |

BIVHIDUIIIYYKK-BOAFTQECSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](/C=N/NC1=CC=CC=C1)O)O)O |

Canonical SMILES |

CC(C(C(C=NNC1=CC=CC=C1)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.